molecular formula C10H11N3O2S B2716545 1-(3-Methylphenyl)pyrazole-4-sulfonamide CAS No. 1249572-37-9

1-(3-Methylphenyl)pyrazole-4-sulfonamide

Cat. No. B2716545
CAS RN: 1249572-37-9
M. Wt: 237.28
InChI Key: CWKUNUXGZOJCTR-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 1249572-37-9 . It has a molecular weight of 237.28 . The IUPAC name for this compound is 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide .


Synthesis Analysis

The synthesis of pyrazole and sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, has been described in the literature . The synthesis involves the reaction of different aryl hydrazines with 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The synthesized compounds are characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)pyrazole-4-sulfonamide” is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The structure also contains a sulfonamide group .


Physical And Chemical Properties Analysis

“1-(3-Methylphenyl)pyrazole-4-sulfonamide” is a powder at room temperature .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of 1-(3-Methylphenyl)pyrazole-4-sulfonamide and its derivatives. Specifically, compound 13 demonstrated remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that this compound interacts favorably with Lm-PTR1, a key enzyme in Leishmania, making it a promising candidate for antileishmanial drug development .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health challenge. Existing antimalarial drugs face limitations due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide , show promise. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei in vivo. Notably, compound 15 achieved a remarkable 90.4% suppression rate, making it a potential antimalarial agent .

Molecular Docking Studies

Molecular simulations revealed that compound 13 interacts favorably with Lm-PTR1, a validated drug target in Leishmania. Its binding pattern in the active site suggests potent antileishmanial activity. The lower binding free energy (−9.8 kcal/mol) supports its efficacy .

Synthesis and Structural Verification

Researchers successfully synthesized hydrazine-coupled pyrazoles, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide . Structural verification employed techniques such as elemental microanalysis, FTIR, and 1H NMR spectroscopy .

Potential Pharmacophores

Given their antileishmanial and antimalarial activities, these hydrazine-coupled pyrazole derivatives hold promise as pharmacophores for safe and effective drug development .

Neglected Tropical Disease Impact

Considering the global prevalence of leishmaniasis and malaria, novel compounds like 1-(3-Methylphenyl)pyrazole-4-sulfonamide are crucial for combating these devastating diseases .

Safety And Hazards

The safety information for “1-(3-Methylphenyl)pyrazole-4-sulfonamide” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new pyrazole-4-sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, is a promising area of research . These compounds have been tested for their in vitro antiproliferative activity against U937 cells . Future research could focus on exploring the potential applications of these compounds in medicine and technology .

properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKUNUXGZOJCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)pyrazole-4-sulfonamide

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